molecular formula C9H20ClNO2 B1419730 2-Ethoxyethyl 4-piperidinyl ether hydrochloride CAS No. 1185176-72-0

2-Ethoxyethyl 4-piperidinyl ether hydrochloride

Cat. No.: B1419730
CAS No.: 1185176-72-0
M. Wt: 209.71 g/mol
InChI Key: WJLRPHWPIVKSEC-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-piperidinyl ether hydrochloride (CAS: 1185299-81-3) is a piperidine derivative with an ethoxyethyl ether substituent at the 4-position of the piperidine ring, coupled with a hydrochloride salt. Its molecular formula is C₉H₂₀ClNO (molecular weight: 193.72 g/mol). This compound is commercially available, with at least three suppliers identified .

Properties

IUPAC Name

4-(2-ethoxyethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-2-11-7-8-12-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLRPHWPIVKSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxyethyl 4-piperidinyl ether hydrochloride (EEPE hydrochloride) is a piperidine derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in proteomics and pharmacology. This article explores the biological activity of EEPE hydrochloride, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H17ClN2O2
  • Molecular Weight : Approximately 209.71 g/mol
  • Classification : Piperidine derivative

The compound's structure features an ethoxyethyl group attached to a piperidine ring, which contributes to its unique biological properties.

EEPE hydrochloride functions primarily as an alkylating agent, particularly targeting cysteine residues in proteins. The alkylation process enhances protein stability and solubility, making it useful in various biochemical applications. The specific mechanisms include:

  • Cysteine Alkylation : Modifies the thiol group of cysteine residues, improving protein stability and reducing susceptibility to degradation during purification processes.
  • Interaction with Biological Targets : Exhibits analgesic properties by modulating neurotransmitter systems related to pain perception and shows antibacterial activity by interacting with bacterial cell membranes.

Analgesic Properties

Research indicates that EEPE hydrochloride has significant analgesic effects. The presence of an ethynyl group at the C-4 position enhances these effects, suggesting potential applications in pain management.

Antibacterial Activity

EEPE hydrochloride demonstrates notable antibacterial properties against various strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-spasmotic and Anti-allergic Effects

The compound has shown promise as an anti-spasmotic and anti-allergic agent, indicating its versatility in treating different medical conditions.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
4-HydroxypiperidineC5H11NOAnalgesic
Ethyl 4-piperidoneC8H15NOAnti-bacterial
N-(2-Ethoxyethyl)-N-methylpiperidineC10H19NOAnti-spasmotic

EEPE hydrochloride stands out due to its specific combination of functional groups that enhance its biological activity while maintaining a low toxicity profile.

Case Studies and Research Findings

  • Proteomics Research : A study highlighted the use of EEPE hydrochloride in the alkylation of cysteine residues, demonstrating its role in improving protein stability and solubility during purification processes .
  • Analgesic Evaluation : In preclinical trials, EEPE hydrochloride exhibited significant pain-relieving effects comparable to established analgesics, warranting further investigation into its therapeutic potential .
  • Antibacterial Testing : Laboratory tests revealed that EEPE hydrochloride effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antibacterial agents .

Toxicity Profile

Studies indicate that EEPE hydrochloride exhibits low toxicity levels, making it a suitable candidate for further pharmacological evaluation. Its safety profile is essential for potential clinical applications.

Scientific Research Applications

Proteomics Research

2-Ethoxyethyl 4-piperidinyl ether hydrochloride is primarily utilized as an alkylating agent in proteomics, specifically for the modification of cysteine residues in proteins. This process enhances protein stability and solubility, which is crucial for downstream applications such as protein crystallization and interaction studies. The alkylation can mask unwanted cysteine reactivity without compromising protein function, thereby facilitating investigations into specific cysteine roles in biological activity .

Pharmacological Studies

Research indicates that this compound exhibits a range of biological activities, including analgesic, anti-bacterial, anti-spasmotic, and anti-allergic properties. Its analgesic effects are particularly notable due to the presence of the ethynyl group at the C-4 position in piperidine derivatives, which has been shown to enhance efficacy significantly .

Case Studies:

  • A study demonstrated that derivatives of this compound possess local anesthetic and antiarrhythmic activities, showing promise for therapeutic applications .
  • Another investigation focused on the synthesis of new piperidine derivatives derived from this compound, highlighting their potential as local anesthetics .

Myelostimulatory Activity

The compound has also been studied for its myelostimulatory effects. Research on related piperidine derivatives has shown that they can stimulate bone marrow activity, suggesting potential applications in treating conditions requiring enhanced hematopoiesis .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Ethoxyethyl vs. However, nitro or halogenated substituents may enhance binding affinity to specific receptors (e.g., serotonin or dopamine receptors) .
  • Trifluoromethyl vs. Ethoxyethyl : The trifluoromethyl group in increases lipophilicity, which could enhance blood-brain barrier penetration compared to the ethoxyethyl group .
  • Carboxylic Acid Derivatives: Compounds like 4-(2-piperidinoethoxy)benzoic acid HCl () introduce ionizable carboxylic acid groups, enabling salt formation and altering pharmacokinetic properties.

Regulatory and Commercial Status

  • Commercial Availability: The target compound has three suppliers (), while derivatives like 4-(2-piperidinoethoxy)benzoic acid HCl are less widely available .

Research and Application Context

Piperidine derivatives are pivotal in drug discovery. For example:

  • GR113808 (), a 4-piperidinylmethyl indole carboxylate, acts as a 5-HT4 receptor antagonist. The ethoxyethyl group in the target compound may similarly modulate receptor interactions.
  • Bupivacaine HCl (), a piperidine-based local anesthetic, demonstrates the therapeutic relevance of this scaffold. Substituent variations influence potency and toxicity profiles.

Preparation Methods

Synthesis of the Intermediate Piperazine Monohydrochloride

Methodology:

The initial step involves reacting piperazine with piperazine dihydrochloride in a suitable solvent, typically water, to generate piperazine mono-hydrochloride. This reaction leverages the equilibrium between free piperazine and its hydrochloride salt, controlled by molar ratios and reaction conditions.

Process Details:

  • Reactants: Piperazine and piperazine dihydrochloride
  • Molar Ratio: Approximately 1:0.91 (piperazine dihydrochloride to piperazine)
  • Solvent: Water, with optional ethanol or polar solvents for enhanced solubility
  • Reaction Conditions: Heating to ~78°C with stirring for about 1.2 hours
  • Isolation: Filtration and washing with ethanol
  • Drying: At 85°C for approximately 5.5 hours

Research Findings:

This method, detailed in a patent, emphasizes low-cost raw materials and environmentally friendly processes, suitable for large-scale production. The reaction equilibrium favors mono-hydrochloride formation, which is crucial for subsequent alkylation steps.

Alkylation with 2-(2-Chloroethoxy)ethanol

Methodology:

The key step involves nucleophilic substitution where piperazine mono-hydrochloride reacts with 2-(2-chloroethoxy)ethanol to form the desired ether linkage.

Process Details:

  • Reactants: Piperazine mono-hydrochloride and 2-(2-chloroethoxy)ethanol
  • Molar Ratio: Approximately 1.93:1 (mono-hydrochloride to chloroethoxyethanol)
  • Solvent: Polar solvents such as water or ethanol
  • Reaction Conditions: Heating to ~78°C for 6.5 hours with stirring
  • Post-Reaction: Underpressure distillation at ~75°C to remove excess water
  • Filtration: To recover unreacted piperazine dihydrochloride for reuse

Notes:

  • The reaction favors nucleophilic substitution, facilitated by the polar solvent and elevated temperature.
  • Excess solvent and controlled temperature prevent side reactions and ensure high yield.

Research Findings:

Patents and literature describe similar alkylation procedures, emphasizing the importance of molar ratios and solvent choice to optimize yield and purity.

Desolvation and Purification

Methodology:

The crude product, a mixture containing the ether-linked piperazine derivative, is purified via vacuum distillation and rectification under reduced pressure to obtain high-purity 2-ethoxyethyl 4-piperidinyl ether .

Process Details:

  • Heating under vacuum at ~95°C to remove residual solvents
  • Fractional collection of the desired compound
  • Final purification through column chromatography or recrystallization if necessary

Research Findings:

Research indicates that vacuum distillation effectively removes residual solvents and unreacted starting materials, yielding compounds with purity exceeding 99%.

Salt Formation: Hydrochloride Salt

Methodology:

The purified free base is reacted with hydrogen chloride gas or hydrochloric acid to form the hydrochloride salt, ensuring stability and solubility suitable for pharmaceutical applications.

Process Details:

  • Bubbling dry HCl gas into a solution of the free base in anhydrous ethanol or other suitable solvents
  • Maintaining low temperature (~0-5°C) to control crystallization
  • Filtration and drying of the salt at ~70°C

Research Findings:

This salt formation step is standard in pharmaceutical synthesis, providing a stable, crystalline form of the compound.

Data Table Summarizing Preparation Methods

Step Reactants Solvent Conditions Duration Purification Yield/Remarks
1 Piperazine + Piperazine Dihydrochloride Water 78°C, stirring 1.2 hours Filtration, drying Mono-hydrochloride formation
2 Mono-hydrochloride + 2-(2-Chloroethoxy)ethanol Water/Ethanol 78°C, stirring 6.5 hours Distillation, filtration Ether linkage formation
3 Crude product Vacuum distillation 95°C Several hours Recrystallization High purity product
4 Free base + HCl Ethanol 0-5°C Several hours Filtration Hydrochloride salt

Research Findings and Notes

  • Efficiency & Cost-Effectiveness: The methods leverage inexpensive raw materials and environmentally friendly solvents, making them suitable for industrial scale-up.
  • Purity & Quality: Multiple purification steps, including vacuum distillation and chromatography, ensure high purity (>99%) necessary for pharmaceutical applications.
  • Environmental Considerations: Use of polar solvents like water and ethanol, along with recycling unreacted materials, aligns with green chemistry principles.
  • Reaction Optimization: Molar ratios and reaction times are critical; excess reagents are often recovered and reused, reducing costs.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-ethoxyethyl 4-piperidinyl ether hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 4-piperidinol with 2-ethoxyethyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Optimization includes varying stoichiometry (1:1.2 molar ratio of piperidine to alkylating agent), solvent (acetonitrile vs. DMF), and temperature. Monitor progress via TLC or HPLC .
  • Quality Control : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (~70–80%). Final hydrochloride salt formation is achieved using HCl gas in diethyl ether .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Spectroscopic Methods :

  • NMR : ¹H/¹³C NMR to confirm ether linkage (δ ~3.5–4.5 ppm for ethoxy and piperidinyl protons) and absence of impurities .
  • FT-IR : Peaks at ~1100 cm⁻¹ (C-O-C stretch) and 2500–3000 cm⁻¹ (HCl salt N-H stretches) .
    • Chromatography : HPLC with UV detection (λ = 210–230 nm) using a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations guide reaction design for derivatives of this compound?

  • Approach : Use density functional theory (DFT) to model transition states and predict reactivity. For example, calculate activation energies for nucleophilic substitution at the piperidinyl nitrogen to evaluate steric/electronic effects of substituents. Software like Gaussian or ORCA can optimize geometries and simulate IR spectra for comparison with experimental data .
  • Case Study : ICReDD’s workflow integrates reaction path searches with machine learning to prioritize reaction conditions (e.g., solvent, catalyst) for synthesizing novel analogs .

Q. How should researchers address discrepancies between experimental and computational data in reaction mechanisms?

  • Resolution Strategy :

Cross-validate computational models with kinetic studies (e.g., varying temperature to calculate ΔG‡).

Use isotopic labeling (e.g., deuterated solvents) to trace proton transfer steps in etherification reactions.

Compare computed NMR chemical shifts with experimental data to identify unaccounted solvation effects .

Q. What are the critical considerations for scaling up synthesis in batch reactors?

  • Reactor Design :

  • Mixing Efficiency : Use baffled reactors to prevent hot spots during exothermic steps (e.g., HCl salt formation).
  • Safety : Monitor gas evolution (HCl) with scrubbers and pressure-relief systems.
  • Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time reaction monitoring .

Application-Oriented Questions

Q. What biological targets are plausible for this compound based on structural analogs?

  • Hypothesis : Piperidine derivatives often target neurotransmitter receptors (e.g., sigma-1, NMDA) or enzymes (e.g., cholinesterases). Molecular docking studies using AutoDock Vina can predict binding affinities. For example, the ethoxyethyl group may enhance blood-brain barrier penetration, making it relevant for CNS drug development .

Q. How can researchers validate potential neuropharmacological activity in vitro?

  • Assay Design :

Receptor Binding : Radioligand displacement assays (e.g., [³H]-ifenprodil for NMDA receptors).

Enzyme Inhibition : Ellman’s method for acetylcholinesterase activity.

Cytotoxicity : MTT assay on SH-SY5Y neuronal cells (IC₅₀ > 100 µM desired) .

Data Contradiction and Safety

Q. How to resolve conflicting toxicity data between in silico predictions and experimental results?

  • Method :

QSAR Models : Use ADMET Predictor or ProTox-II to estimate LD₅₀ and compare with in vivo acute toxicity (OECD 423 guidelines).

Metabolite Analysis : LC-MS/MS to identify toxic intermediates not accounted for in simulations .

  • Safety Protocol : Store under argon at –20°C; use explosion-proof fume hoods during synthesis due to ether volatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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